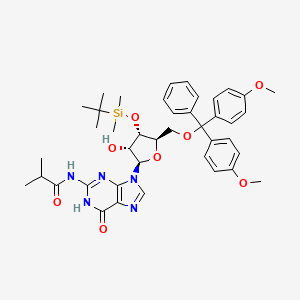

5'-DMT-3'-TBDMS-ibu-rG

Descripción general

Descripción

Métodos De Preparación

La síntesis de 5’-DMT-3’-TBDMS-ibu-rG implica varios pasos, cada uno de los cuales requiere condiciones de reacción específicas. El proceso típicamente comienza con la protección de la base de la guanosina. El grupo 5’-hidroxilo se protege con un grupo dimetoxitritilo, mientras que el grupo 3’-hidroxilo se protege con un grupo tert-butildimetilsililo. La posición N2 de la guanosina se protege con un grupo isobutirilo. Estos grupos protectores son cruciales para evitar reacciones no deseadas durante la síntesis del ácido desoxirribonucleico .

Análisis De Reacciones Químicas

5’-DMT-3’-TBDMS-ibu-rG se somete a varias reacciones químicas, que incluyen:

Oxidación: Esta reacción típicamente implica el uso de agentes oxidantes para convertir el nucleósido en su forma oxidada.

Reducción: Los agentes reductores pueden usarse para revertir el proceso de oxidación.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo facilitado por reactivos y condiciones específicas.

Desprotección: Los grupos protectores (dimetoxitritilo, tert-butildimetilsililo e isobutirilo) se pueden eliminar bajo condiciones específicas para producir el nucleósido deseado

Aplicaciones Científicas De Investigación

DNA and RNA Synthesis

5'-DMT-3'-TBDMS-ibu-rG is primarily employed as a nucleotide analog in the synthesis of oligonucleotides. Its chemical modifications allow for improved incorporation into nucleic acid chains during solid-phase synthesis processes.

Antiviral Research

Research has indicated that modified nucleosides can exhibit antiviral properties. This compound may serve as a substrate for the development of antiviral agents targeting viral polymerases, potentially inhibiting viral replication.

Cancer Research

The compound's structural features suggest potential applications in cancer research, particularly in the development of nucleoside analogs that can interfere with cancer cell proliferation. Its use in creating modified RNA sequences can help elucidate gene expression patterns in tumor cells.

Table 1: Summary of Applications

Table 2: Comparison with Other Modified Nucleosides

| Compound | Modifications | Applications |

|---|---|---|

| This compound | TBDMS group enhances stability | DNA/RNA synthesis, antiviral research |

| 5'-DMT-2'-O-Methyl-rG | Methyl group at the 2' position | RNA synthesis |

| 5'-DMT-3'-Fluoro-rG | Fluorine substitution | Antiviral applications |

Antiviral Efficacy

A study demonstrated that modified nucleosides similar to this compound exhibited potent inhibitory effects on viral polymerases. These findings suggest that such compounds can be developed into effective antiviral agents.

Cancer Cell Proliferation Inhibition

In vitro studies involving various cancer cell lines showed that oligonucleotides synthesized using modified nucleosides led to reduced cell viability. Flow cytometry analyses confirmed increased rates of apoptosis, indicating their potential therapeutic use.

Mecanismo De Acción

El mecanismo de acción de 5’-DMT-3’-TBDMS-ibu-rG implica su incorporación al ácido desoxirribonucleico durante el proceso de síntesis. Los grupos protectores garantizan que el nucleósido permanezca estable y funcional hasta que se incorpore a la cadena creciente de ácido desoxirribonucleico. Una vez incorporado, los grupos protectores se eliminan, lo que permite que el nucleósido participe en la formación de la estructura del ácido desoxirribonucleico .

Comparación Con Compuestos Similares

5’-DMT-3’-TBDMS-ibu-rG es único debido a su combinación específica de grupos protectores, que proporcionan estabilidad y funcionalidad durante la síntesis del ácido desoxirribonucleico. Los compuestos similares incluyen:

- 5’-O-(4,4’-Dimetoxitritil)-3’-O-(tert-butildimetilsilil)-N2-isobutiriladenosina

- 5’-O-(4,4’-Dimetoxitritil)-3’-O-(tert-butildimetilsilil)-N2-isobutirilcitidina

- 5’-O-(4,4’-Dimetoxitritil)-3’-O-(tert-butildimetilsilil)-N2-isobutiriluridina

Estos compuestos comparten grupos protectores similares pero difieren en la nucleobase, lo que puede afectar sus aplicaciones y propiedades específicas .

Actividad Biológica

5'-DMT-3'-TBDMS-ibu-rG, or N2-isobutyryl-5'-O-(4,4'-dimethoxytrityl)-3'-O-tert-butyldimethylsilyl guanosine, is a modified nucleoside with significant applications in molecular biology, particularly in RNA synthesis and as a potential therapeutic agent. Its unique structural features contribute to its biological activity, making it an important compound for research and development.

| Property | Value |

|---|---|

| Molecular Formula | C₄₁H₅₁N₅O₈Si |

| Molecular Weight | 769.958 g/mol |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) |

| LogP | 6.4617 |

| PSA (Polar Surface Area) | 159.05 Ų |

Biological Activity

The biological activity of this compound is primarily associated with its role as an intermediate in the synthesis of oligoribonucleotides and its potential effects on cellular signaling pathways. Research indicates that this compound can influence various biological processes, including:

- Inhibition of Rel Proteins : Studies have shown that analogs of ppGpp, including derivatives like this compound, can inhibit the synthetase activity of Rel proteins in both Gram-negative and Gram-positive bacteria. This inhibition can affect bacterial growth and survival, presenting a potential target for antibiotic development .

- RNA Synthesis Efficiency : The compound has been noted for its significant translation efficiency in RNA synthesis applications, making it valuable in the development of mRNA vaccines and other therapeutic RNA molecules .

Case Studies and Research Findings

Several studies have explored the applications and implications of using this compound in various contexts:

- Antibiotic Development : A study by Wexselblatt et al. (2010) demonstrated that ppGpp analogs could inhibit bacterial growth by targeting Rel proteins, suggesting that compounds like this compound may serve as leads in the development of new antibiotics .

- mRNA Vaccine Technology : Research has highlighted the utility of modified nucleosides, including this compound, in enhancing the stability and efficacy of mRNA vaccines. This has been particularly relevant during the COVID-19 pandemic, where rapid vaccine development was critical .

- Oligonucleotide Synthesis : The compound is utilized in synthesizing oligoribonucleotides, which are essential for various applications in genetic research and therapeutic developments. Its modification allows for improved stability and functionality in biological systems .

Propiedades

IUPAC Name |

N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H51N5O8Si/c1-25(2)36(48)44-39-43-35-32(37(49)45-39)42-24-46(35)38-33(47)34(54-55(8,9)40(3,4)5)31(53-38)23-52-41(26-13-11-10-12-14-26,27-15-19-29(50-6)20-16-27)28-17-21-30(51-7)22-18-28/h10-22,24-25,31,33-34,38,47H,23H2,1-9H3,(H2,43,44,45,48,49)/t31-,33-,34-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIQBZNFPUNWMQ-CJEGOSRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H51N5O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101107193 | |

| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101107193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

770.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81256-89-5 | |

| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)guanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81256-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101107193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.